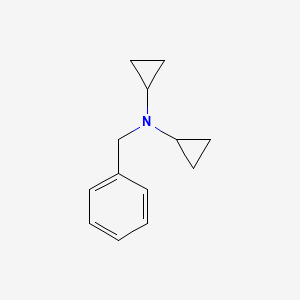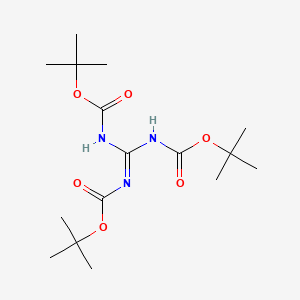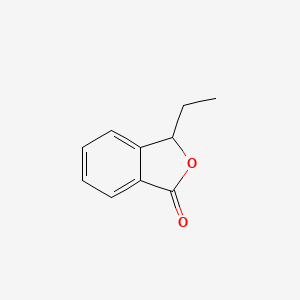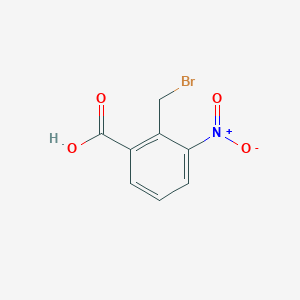
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one
描述
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one is a compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. It is a phytochemical present in the flowers of some plants and has been shown to have anti-cancer properties . This compound is also known for its antioxidative and antiviral attributes, making it a valuable pharmaceutical compound.
准备方法
Synthetic Routes and Reaction Conditions
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor . Additionally, protected aldoses with a free anomeric hydroxyl group can be converted into the corresponding aldonolactones by common oxidation protocols, such as those employing chromium (VI) reagents or DMSO-based oxidizing systems .
Industrial Production Methods
the compound’s robust antioxidative and antiviral attributes suggest its potential for large-scale production for pharmaceutical applications.
化学反应分析
Types of Reactions
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions can occur under various conditions, depending on the specific substituents involved.
Major Products
The major products formed from these reactions include various lactone derivatives, which can be further utilized in pharmaceutical and chemical research .
科学研究应用
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of bioactive compounds and natural products.
Biology: The compound has shown anti-cancer properties by inhibiting the growth of lung cancer cells.
Medicine: Its antioxidative and antiviral properties make it a crucial component in the formulation of medicinal remedies combating oxidative stress-related ailments and viral afflictions.
Industry: The compound’s robust properties suggest its potential use in various industrial applications, particularly in the pharmaceutical sector.
作用机制
The mechanism by which (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one exerts its effects involves binding to DNA, preventing replication, and inducing apoptosis in cancer cells . This compound inhibits cell division and induces apoptosis by interacting with molecular targets and pathways involved in cell growth and survival .
相似化合物的比较
Similar Compounds
L-Arabinonic acid: Similar in structure but lacks the deoxy modification.
Lyxonic acid, γ-lactone: Another related compound with similar lactone structure.
Xylonic acid, 1,4-lactone: Shares structural similarities with (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one.
Uniqueness
This compound is unique due to its specific deoxy modification, which imparts distinct antioxidative and antiviral properties. This modification also contributes to its anti-cancer properties, making it a valuable compound for pharmaceutical research and applications .
属性
IUPAC Name |
(3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHWQRJRDKSSIF-YVZJFKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463983 | |
| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76647-70-6 | |
| Record name | 5-Deoxy-L-arabinonic acid γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76647-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


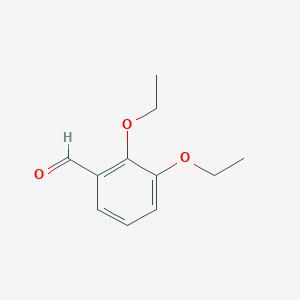


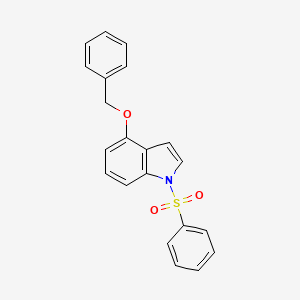
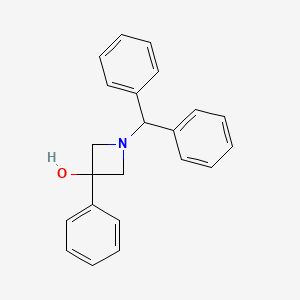

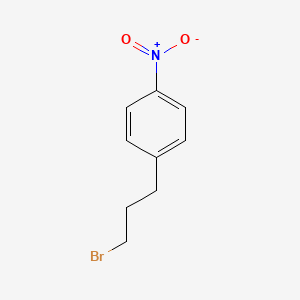
![3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1600388.png)
